molecular formula C5H11NO2 B1642663 methyl (2R)-2-(methylamino)propanoate

methyl (2R)-2-(methylamino)propanoate

Cat. No.: B1642663
M. Wt: 117.15 g/mol
InChI Key: PQIUHUKRJAOTLS-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-(methylamino)propanoate (CAS: 1315054-06-8) is a chiral ester with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . Structurally, it features:

  • A methyl ester group at the carboxylate position.
  • A (2R)-configured stereocenter bearing a methylamino (-NHCH₃) substituent.
  • A hydroxyl group (-OH) on the β-carbon.

This compound is of interest in pharmaceutical synthesis due to its chiral nature and functional groups, which enable its use as a building block for bioactive molecules. Its hydroxyl and methylamino groups contribute to hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

methyl (2R)-2-(methylamino)propanoate

InChI

InChI=1S/C5H11NO2/c1-4(6-2)5(7)8-3/h4,6H,1-3H3/t4-/m1/s1

InChI Key

PQIUHUKRJAOTLS-SCSAIBSYSA-N

SMILES

CC(C(=O)OC)NC

Isomeric SMILES

C[C@H](C(=O)OC)NC

Canonical SMILES

CC(C(=O)OC)NC

sequence

A

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Aromatic vs. Aliphatic Groups

Compound Name CAS Number Key Substituents Molecular Formula Key Properties
Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate 1394041-15-6 4-Fluorophenyl group C₁₁H₁₃FNO₂ Increased lipophilicity (logP ~2.5)
Ethyl 2-methyl-2-(methylamino)propanoate 58743-30-9 Ethyl ester, branched methyl group C₇H₁₅NO₂ Lower polarity; higher volatility
Methyl 3-amino-2,2-dibenzylpropanoate 125469-89-8 Two benzyl groups C₁₈H₂₁NO₂ High hydrophobicity (logP ~4.0)

Key Differences :

  • Aromatic vs. In contrast, the dibenzyl analog (CAS 125469-89-8) is highly hydrophobic, favoring membrane permeability .
  • Steric Effects : The ethyl ester (CAS 58743-30-9) has reduced steric hindrance compared to the dibenzyl compound, enabling faster enzymatic hydrolysis .

Functional Group Modifications

Compound Name CAS Number Functional Groups Key Applications
(2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid (Imp. A) 66622-47-7 Carboxylic acid, racemic mixture Pharmaceutical impurity standard
Methyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate - Thioether, carbamoyl group Potential antioxidant or enzyme inhibitor
Propan-2-yl (2R)-2-{...}propanoate - Chlorinated purine, phosphoester Antiviral or nucleotide analog synthesis

Key Differences :

  • Acidity : The carboxylic acid derivative (Imp. A, CAS 66622-47-7) has a pKa ~4.5, making it ionizable at physiological pH, unlike the neutral ester .

Stereochemical and Configurational Effects

Compound Name CAS Number Stereochemistry Biological Relevance
(S)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one - (S)-configured cyclohexanone Analgesic or anesthetic precursor
Boc-4-bromo-D-phenylalanine methyl ester - (2R)-configured bromophenylalanine Peptide synthesis with halogenated residues

Key Differences :

  • Chiral Centers: The (2R) configuration in the target compound vs.

Pharmaceutical Relevance

  • Chiral Intermediates: The (2R) configuration is critical for enantioselective synthesis of drugs targeting aminopeptidases or neurotransmitter receptors .
  • Safety : Ethyl ester analogs (e.g., CAS 58743-30-9) require careful handling due to inhalation risks, suggesting similar precautions for the methyl ester .

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